Cas no 514801-07-1 (3-((4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)-4-methoxybenzaldehyde)

3-((4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)-4-methoxybenzaldehyde is a specialized heterocyclic compound featuring a pyrazole core substituted with chloro, methyl, and nitro groups, further functionalized with a 4-methoxybenzaldehyde moiety. This structure confers reactivity suitable for applications in pharmaceutical intermediates or agrochemical synthesis, where its nitro and aldehyde groups offer versatile sites for further derivatization. The chloro and methoxy substituents enhance its stability and influence electronic properties, making it valuable in fine chemical transformations. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, particularly in constructing complex bioactive molecules. The compound is typically handled under controlled conditions due to its reactive functional groups.
3-((4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)-4-methoxybenzaldehyde structure
514801-07-1 structure
Product Name:3-((4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)-4-methoxybenzaldehyde
CAS No:514801-07-1
MF:C13H12ClN3O4
MW:309.705081939697
CID:3058661
PubChem ID:4053579
Update Time:2025-10-23

3-((4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)-4-methoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-((4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)-4-methoxybenzaldehyde
    • 3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
    • CS-0331915
    • Oprea1_517249
    • 3-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]-4-methoxybenzaldehyde
    • AKOS000307685
    • 514801-07-1
    • STK315894
    • SCHEMBL15329945
    • AKOS015921914
    • MDL: MFCD01114927
    • Inchi: 1S/C13H12ClN3O4/c1-8-12(14)13(17(19)20)15-16(8)6-10-5-9(7-18)3-4-11(10)21-2/h3-5,7H,6H2,1-2H3
    • InChI Key: DDRARNXKFVIMTO-UHFFFAOYSA-N
    • SMILES: ClC1C([N+](=O)[O-])=NN(C=1C)CC1C=C(C=O)C=CC=1OC

Computed Properties

  • Exact Mass: 309.0516336Da
  • Monoisotopic Mass: 309.0516336Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 392
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 89.9Ų

3-((4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)-4-methoxybenzaldehyde Pricemore >>

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3-((4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)-4-methoxybenzaldehyde Related Literature

Additional information on 3-((4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)-4-methoxybenzaldehyde

3-((4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)-4-methoxybenzaldehyde: A Comprehensive Overview

3-((4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)-4-methoxybenzaldehyde is a highly specialized organic compound with the CAS Registry Number 514801-07-1. This compound belongs to the class of aromatic aldehydes and features a complex structure incorporating a pyrazole ring, a benzaldehyde moiety, and several substituents that confer unique chemical properties. The compound's structure is characterized by the presence of a pyrazole ring substituted with chlorine, methyl, and nitro groups, which are further connected to a benzaldehyde group via a methylene bridge.

The synthesis of 3-((4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)-4-methoxybenzaldehyde involves multi-step organic reactions, including nucleophilic substitutions, oxidations, and coupling reactions. Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound with high purity and yield. The compound's structure has been extensively studied using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, which have provided insights into its stereochemistry and molecular geometry.

One of the most significant applications of 3-((4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)-4-methoxybenzaldehyde lies in its potential as a precursor for the development of novel pharmaceutical agents. The compound's unique combination of functional groups makes it an attractive candidate for medicinal chemistry research, particularly in the design of drugs targeting specific biological pathways. Recent studies have explored its role in inhibiting certain enzymes and receptors, highlighting its potential in the treatment of diseases such as cancer and neurodegenerative disorders.

In addition to its pharmaceutical applications, 3-(chloro-methyl-benzaldehyde) has also been investigated for its use in materials science. The compound's aromaticity and electron-withdrawing groups make it suitable for applications in organic electronics, where it can serve as a building block for semiconducting materials or light-emitting diodes (LEDs). Researchers have reported promising results in the synthesis of organic semiconductors incorporating this compound, demonstrating its potential in advancing next-generation electronic devices.

The environmental impact of 3-(chloro-methyl-benzaldehyde) has also been a topic of recent research. Studies have focused on its biodegradation pathways and toxicity profiles to assess its safety for industrial and commercial use. Preliminary findings suggest that the compound exhibits moderate biodegradability under specific environmental conditions, although further research is needed to fully understand its ecological implications.

From a structural perspective, 3-(chloro-methyl-benzaldehyde) exhibits interesting electronic properties due to the conjugation between the pyrazole ring and the benzaldehyde moiety. This conjugation enhances the compound's stability and reactivity, making it amenable to various chemical transformations. Recent computational studies have utilized density functional theory (DFT) to model the electronic structure of this compound, providing valuable insights into its reactivity and selectivity in different chemical environments.

In conclusion, 3-(chloro-methyl-benzaldehyde) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic and analytical techniques, positions it as a valuable tool for researchers in fields such as medicinal chemistry, materials science, and environmental studies. As ongoing research continues to uncover new properties and applications for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

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